Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC15885768
Molecular Formula: C13H16BrNO2
Molecular Weight: 298.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16BrNO2 |
|---|---|
| Molecular Weight | 298.18 g/mol |
| IUPAC Name | benzyl 3-(2-bromoethyl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H16BrNO2/c14-7-6-12-8-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
| Standard InChI Key | FAWMKRMLEASTIE-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1C(=O)OCC2=CC=CC=C2)CCBr |
Introduction
Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate is a synthetic organic compound characterized by its unique chemical structure, which includes a bromoethyl group attached to an azetidine ring—a four-membered nitrogen-containing heterocycle. This compound is identified by the CAS number 1420894-87-6 and has a molecular formula of C13H16BrNO2, with a molecular weight of 298.18 g/mol .
Synthesis and Preparation
The synthesis of Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate typically involves several steps, including the formation of the azetidine ring and subsequent modification with bromoethyl and benzyl groups. Specific synthetic routes may vary depending on the starting materials and desired purity of the final product.
Applications and Potential Uses
This compound has potential applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it versatile for chemical modifications and drug development. Additionally, its structure suggests potential use in organic synthesis as an intermediate for creating more complex molecules.
Comparison with Similar Compounds
Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate, which features a chloromethyl group instead of bromoethyl. This difference affects the compound's reactivity and potential applications.
| Compound | Structure Type | Unique Features |
|---|---|---|
| Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate | Azetidine | Bromoethyl group |
| Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate | Azetidine | Chloromethyl group |
| Benzyl 3-(aminomethyl)azetidine-1-carboxylate | Azetidine | Amino group |
Safety and Handling
Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate is classified with hazard statements H302, H315, and H319, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause serious eye damage, respectively. Precautionary measures include avoiding contact with skin and eyes and washing thoroughly after handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume